Cas no 1213620-71-3 ((3S)-3-amino-3-(thiophen-3-yl)propan-1-ol)

(3S)-3-Amino-3-(thiophen-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a thiophene moiety, offering versatile utility in organic synthesis and pharmaceutical applications. The stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and chiral auxiliary development. Its bifunctional structure, combining an amino group and a hydroxyl group, enables its use as a building block for heterocyclic compounds, ligands, or bioactive molecules. The thiophene ring enhances electronic properties, facilitating applications in materials science and medicinal chemistry. This compound is typically characterized by high chemical stability and compatibility with standard synthetic protocols, ensuring reliable performance in research and industrial settings.
(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol structure
1213620-71-3 structure
Product Name:(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol
CAS No:1213620-71-3
MF:C7H11NOS
MW:157.233340501785
CID:5592496
PubChem ID:1487794
Update Time:2025-10-28

(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-AMINO-3-(3-THIENYL)PROPAN-1-OL
    • 3-Thiophenepropanol, γ-amino-, (γS)-
    • EN300-1164913
    • 1213620-71-3
    • (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol
    • Inchi: 1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2/t7-/m0/s1
    • InChI Key: IBCAXZDSJMQRKQ-ZETCQYMHSA-N
    • SMILES: C1SC=CC=1[C@@H](N)CCO

Computed Properties

  • Exact Mass: 157.05613515g/mol
  • Monoisotopic Mass: 157.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 74.5Ų

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 304.9±27.0 °C(Predicted)
  • pka: 14.91±0.10(Predicted)

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Additional information on (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol

Professional Introduction to (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol (CAS No. 1213620-71-3)

(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1213620-71-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural motif of this molecule, featuring a thiophene ring conjugated with an amino-propanol backbone, contributes to its unique chemical and pharmacological properties.

The stereochemistry of (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol is particularly noteworthy, as the (S)-configuration at the chiral center can significantly influence its biological activity. In recent years, there has been a growing interest in the development of enantiomerically pure compounds due to their improved efficacy and reduced side effects compared to racemic mixtures. The synthesis of this compound requires precise stereocontrol, which is often achieved through advanced catalytic methods and chiral auxiliary strategies.

The thiophene ring in (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol is a key pharmacophore that interacts with various biological targets. Thiophene derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly due to their ability to modulate enzyme activity and receptor binding. Recent studies have highlighted the role of thiophene-based compounds in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases. The presence of the amino-propanol moiety further enhances the compound's bioavailability and solubility, making it an attractive candidate for drug development.

In the context of modern drug discovery, (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol has been investigated for its potential therapeutic applications. Researchers have explored its interaction with various enzymes and receptors, including those involved in inflammation, pain modulation, and metabolic disorders. Preliminary studies suggest that this compound may exhibit inhibitory effects on key enzymes such as COX-2 and LOX, which are implicated in chronic inflammatory conditions. Additionally, its structural features make it a promising scaffold for designing novel anti-inflammatory agents.

The synthesis of (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol involves multi-step organic transformations, including cross-coupling reactions, hydrogenation, and functional group modifications. Advanced synthetic techniques such as transition metal catalysis have been employed to achieve high yields and enantioselectivity. The use of palladium and nickel catalysts in cross-coupling reactions has enabled the efficient construction of the thiophene-propanol framework, while asymmetric hydrogenation techniques have been utilized to establish the desired stereochemistry.

Computational studies have also played a crucial role in understanding the molecular interactions of (3S)-3-amino-3-(thiophen-3-ylo)propan-l-alcohol. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding affinity with biological targets, helping researchers optimize its structure for improved pharmacological activity. These computational approaches are essential for guiding experimental design and predicting the behavior of complex molecular systems.

The pharmacological profile of (3S)-3-amino-l-(thiophen-l yl)propan-l-alcohol is further enhanced by its ability to cross the blood-brain barrier, making it a potential candidate for central nervous system (CNS) drug development. Thiophene derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems. The amino-propanol group also contributes to its ability to interact with neural receptors, potentially leading to novel therapeutic strategies.

Recent advances in biocatalysis have opened new avenues for the synthesis of complex molecules like (s)-l-threo--(2-thienyl)--alanine hydrochloride derivatives. Enzymatic methods offer high selectivity and mild reaction conditions, making them environmentally friendly alternatives to traditional synthetic approaches. The use of engineered enzymes for stereoselective transformations has significantly improved the efficiency of producing enantiomerically pure compounds like this one.

In conclusion, (s)-l-threo--(2-thienyl)--alanine hydrochloride is a structurally unique compound with significant potential in pharmaceutical applications. Its heterocyclic framework, combined with its chiral center and bioactive moieties, makes it an attractive scaffold for drug discovery. Ongoing research continues to explore its biological activities and develop novel therapeutic agents based on this promising molecule. As our understanding of molecular interactions advances, compounds like this are poised to play a crucial role in addressing unmet medical needs.

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